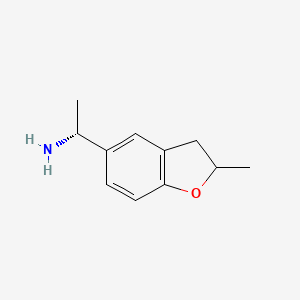

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

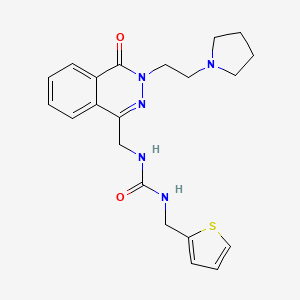

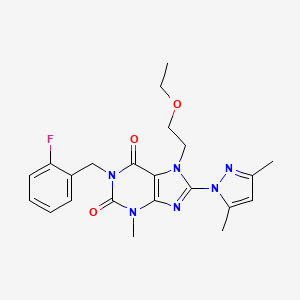

GYKI-52466 is a selective non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity in the central nervous system. AMPA receptors are involved in various physiological processes, including learning and memory, and they are also implicated in the pathophysiology of several neurological disorders, such as epilepsy, Alzheimer's disease, and stroke. Therefore, GYKI-52466 has been extensively studied as a tool compound to investigate the function of AMPA receptors and their role in disease states.

Scientific Research Applications

Synthesis of Novel Compounds

Benzofuran derivatives have been synthesized for various purposes, including the development of new pharmaceuticals and materials with unique properties. For instance, Dobner et al. (2003) discovered new lignan, benzofuran, and sesquiterpene derivatives from the roots of Leontopodium alpinum and L. leontopodioides, highlighting the potential of benzofuran derivatives in natural product synthesis and drug discovery (Dobner et al., 2003).

Pharmaceutical Research

The structural modification of benzofuran compounds has been a focus in pharmaceutical research for developing new therapeutic agents. Research by S. Rádl et al. (2000) on substituted 1-benzofurans and 1-benzothiophenes aimed at exploring their analgesic activity, exemplifies the interest in benzofuran derivatives as potential analgesic drugs (Rádl et al., 2000).

Chemical Synthesis Techniques

The development of efficient synthesis methods for benzofuran derivatives is crucial for their application in various fields. Potapov et al. (2021) proposed efficient methods for synthesizing 2-[(alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans, showcasing advancements in synthetic techniques that facilitate the production of these compounds with high yield (Potapov et al., 2021).

Material Science

Benzofuran derivatives are also explored in material science for their potential applications in creating new materials with desirable properties. The synthesis and structural evaluation of compounds like 5-Methyl-6-acetyl Substituted Indole and Gramine by Kukuljan et al. (2016) reflect the ongoing research into the utility of benzofuran derivatives in material science (Kukuljan et al., 2016).

Analytical Chemistry

In analytical chemistry, the characterization and identification of benzofuran derivatives are crucial for understanding their properties and potential applications. Chapman (2018) analyzed the 1H NMR spectra of psychedelic tryptamines and benzofuran analogues, demonstrating the importance of analytical techniques in distinguishing and studying these compounds (Chapman, 2018).

properties

IUPAC Name |

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3/t7?,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNWHOLBLSNSPO-BRFYHDHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)[C@@H](C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-6-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)hexanoic acid](/img/structure/B2801426.png)

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2801432.png)

![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]propanamide](/img/structure/B2801437.png)

![6-Chloro-2-methyl-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2801440.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2801443.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2801445.png)